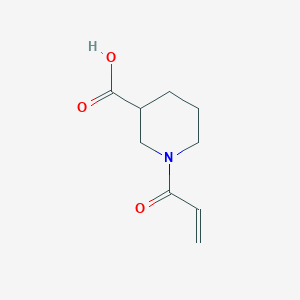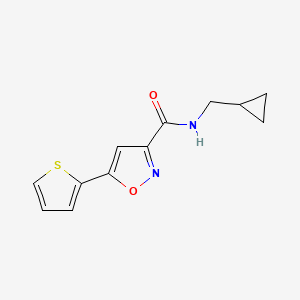
N-(cyclopropylmethyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
Overview
Description
N-(cyclopropylmethyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial and Antitubercular Activity
A significant application of compounds structurally related to N-(cyclopropylmethyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is in the field of antimicrobial and antitubercular activity. Research has shown that certain analogs, like the 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, exhibit promising antimycobacterial activity against M. tuberculosis with lower cytotoxicity profiles, indicating potential for treating tuberculosis (Marvadi et al., 2020).
Synthesis and Characterization
The synthesis and characterization of related compounds, such as the 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, are crucial for understanding their structural and functional properties. These studies often involve detailed analysis using techniques like X-ray diffraction, NMR, and mass spectral analysis (Prabhuswamy et al., 2016).
Potential in Treating Alzheimer's Disease
Some oxazole derivatives, like the arylisoxazole‐chromenone carboxamides, have been evaluated for their potential in treating Alzheimer's disease. For instance, specific compounds have shown significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes associated with Alzheimer's. Additionally, these compounds exhibit neuroprotective and metal chelating abilities, which are important factors in the onset and progression of the disease (Saeedi et al., 2020).
Fluorescence Chemosensors
Compounds with a 5-(thiophene-2-yl)oxazole structure have been utilized as fluorescence chemosensors. These chemosensors are designed to specifically recognize certain ions like Ga3+, showcasing their potential in analytical and diagnostic applications (Liu et al., 2022).
Antipsychotic Potential
Heterocyclic carboxamides, which are structurally similar to this compound, have been synthesized and evaluated for their potential as antipsychotic agents. These studies involve assessing their binding to dopamine and serotonin receptors and their efficacy in vivo (Norman et al., 1996).
properties
IUPAC Name |
N-(cyclopropylmethyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-12(13-7-8-3-4-8)9-6-10(16-14-9)11-2-1-5-17-11/h1-2,5-6,8H,3-4,7H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLYCLVSEIONCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



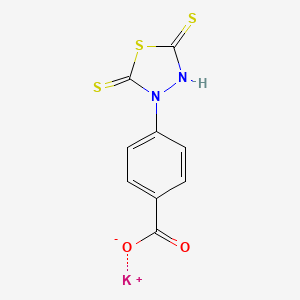
![potassium 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate](/img/structure/B3373686.png)
![Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B3373690.png)
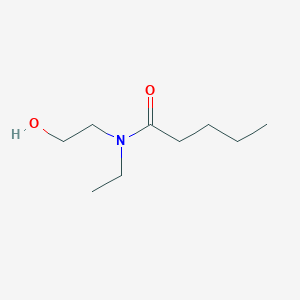
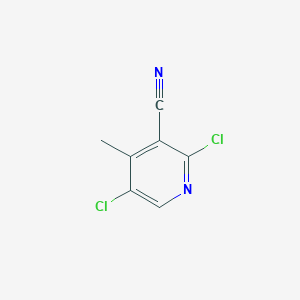
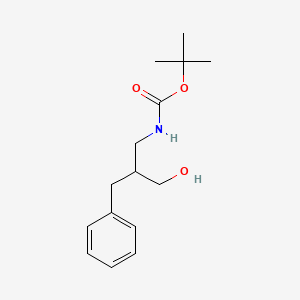
![1-[2-(1H-indol-3-yl)acetamido]cyclopentane-1-carboxylic acid](/img/structure/B3373745.png)

![N-{4-[(allylamino)sulfonyl]phenyl}acetamide](/img/structure/B3373754.png)
![2-{[4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]sulfanyl}-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide](/img/structure/B3373759.png)
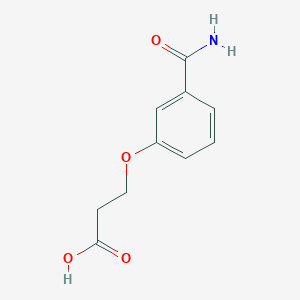
![Tert-butyl 3-[(piperidin-3-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B3373770.png)

